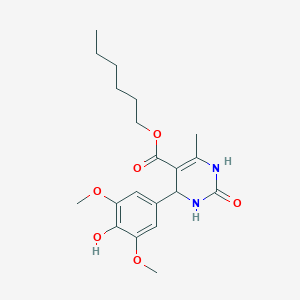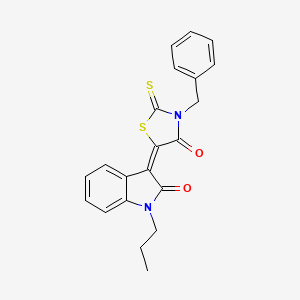![molecular formula C19H18IN3O B11629907 (4E)-4-[4-(dimethylamino)benzylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11629907.png)
(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[4-(dimetilamino)bencilideno]-2-(4-yodofenil)-5-metil-2,4-dihidro-3H-pirazol-3-ona es un compuesto orgánico sintético caracterizado por su estructura única, que incluye un grupo dimetilamino, un grupo yodofenil y un núcleo de pirazolona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4E)-4-[4-(dimetilamino)bencilideno]-2-(4-yodofenil)-5-metil-2,4-dihidro-3H-pirazol-3-ona normalmente implica un proceso de varios pasos:
Formación del núcleo de Pirazolona: El paso inicial implica la síntesis del núcleo de pirazolona a través de la reacción de un derivado de hidracina adecuado con una cetona α,β-insaturada en condiciones ácidas o básicas.
Introducción del grupo Yodofenil: El grupo yodofenil se introduce mediante una reacción de halogenación, donde un yoduro de arilo se hace reaccionar con el intermedio de pirazolona.
Formación de la parte Bencilideno: El paso final implica la condensación del dimetilaminobenzaldehído con el intermedio de yodofenil-pirazolona en condiciones básicas para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y el desarrollo de catalizadores más eficientes para optimizar el proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4E)-4-[4-(dimetilamino)bencilideno]-2-(4-yodofenil)-5-metil-2,4-dihidro-3H-pirazol-3-ona puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la reducción del grupo carbonilo o el doble enlace.
Sustitución: El grupo yodofenil puede experimentar reacciones de sustitución nucleofílica, donde el átomo de yodo es reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno, condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, condiciones anhidras.
Sustitución: Nucleófilos como aminas, tioles y solventes apropiados como dimetilformamida (DMF) o tetrahidrofurano (THF).
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución pueden resultar en una variedad de derivados sustituidos.
Aplicaciones Científicas De Investigación
(4E)-4-[4-(dimetilamino)bencilideno]-2-(4-yodofenil)-5-metil-2,4-dihidro-3H-pirazol-3-ona tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como un farmacóforo en el diseño de fármacos, particularmente para sus propiedades antiinflamatorias, antimicrobianas y anticancerígenas.
Ciencia de Materiales: Se explora para su uso en el desarrollo de semiconductores orgánicos y materiales emisores de luz debido a sus propiedades electrónicas únicas.
Investigación Química: El compuesto sirve como un sistema modelo para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Mecanismo De Acción
El mecanismo de acción de (4E)-4-[4-(dimetilamino)bencilideno]-2-(4-yodofenil)-5-metil-2,4-dihidro-3H-pirazol-3-ona implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede interactuar con enzimas, receptores o ADN, lo que lleva a la modulación de la actividad biológica.
Vías Implicadas: Puede influir en varias vías bioquímicas, como las involucradas en la señalización celular, la apoptosis y el estrés oxidativo.
Comparación Con Compuestos Similares
Compuestos Similares
(4E)-4-[4-(dimetilamino)bencilideno]-2-fenil-5-metil-2,4-dihidro-3H-pirazol-3-ona: Estructura similar pero carece del grupo yodofenil.
(4E)-4-[4-(dimetilamino)bencilideno]-2-(4-bromofenil)-5-metil-2,4-dihidro-3H-pirazol-3-ona: Estructura similar pero contiene un grupo bromofenil en lugar de un grupo yodofenil.
Singularidad
La presencia del grupo yodofenil en (4E)-4-[4-(dimetilamino)bencilideno]-2-(4-yodofenil)-5-metil-2,4-dihidro-3H-pirazol-3-ona imparte propiedades electrónicas y estéricas únicas, lo que lo hace distinto de sus análogos.
Propiedades
Fórmula molecular |
C19H18IN3O |
|---|---|
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C19H18IN3O/c1-13-18(12-14-4-8-16(9-5-14)22(2)3)19(24)23(21-13)17-10-6-15(20)7-11-17/h4-12H,1-3H3/b18-12+ |
Clave InChI |
LFEZBFXYVDAKDJ-LDADJPATSA-N |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)I |
SMILES canónico |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11629826.png)
![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629836.png)
![2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11629848.png)
![3-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11629849.png)

![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B11629859.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629880.png)
![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B11629881.png)
![5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole](/img/structure/B11629886.png)

![2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11629894.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11629898.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629900.png)
![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11629902.png)
